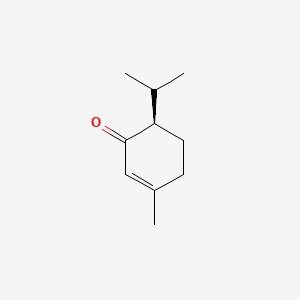

l-Piperitone

Description

Properties

IUPAC Name |

(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H](CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884090 | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellowish liquid; Herbaceous minty aroma | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4573-50-6 | |

| Record name | (-)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZY0Q0N20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Botanical Sources and Isolation

This compound is naturally isolated from plant species such as Picea sitchensis (Sitka spruce) and certain Mentha varieties. The extraction process typically involves steam distillation or solvent extraction of plant material. For instance, Sitka spruce needles are subjected to hydrodistillation, where volatile oils are collected and fractionated to isolate this compound. Yield varies depending on plant age and geographical origin, with reported concentrations ranging from 0.2% to 1.5% (w/w) in essential oils.

Challenges in Natural Extraction

Natural extraction faces limitations due to low yields and the coexistence of stereoisomers. For example, Mentha species often produce d-piperitone as the dominant isomer, necessitating additional purification steps to obtain enantiomerically pure l-forms. Furthermore, seasonal variations and environmental factors impact piperitone content, complicating large-scale production.

Chemical Synthesis of Racemic Piperitone

Four-Step Synthesis from Methyl Isobutyl Ketone

A patented route (CN103755539A) outlines a scalable synthesis starting from methyl isobutyl ketone (MIBK) and formaldehyde:

Step 1: Formation of 3-Isopropyl-3-Butene-2-Ketone

MIBK reacts with formaldehyde under HCl catalysis (50–80°C) to yield 3-isopropyl-3-butene-2-ketone. This step achieves ~85% conversion efficiency, with excess formaldehyde removed via vacuum distillation.

Step 2: Michael Addition with Acetyl Acetate

The ketone undergoes Michael addition with acetyl acetate in the presence of alkaline catalysts (e.g., sodium methoxide), forming 2-acetyl-4-isopropyl-5-oxo-methyl caproate. Toluene is used as a solvent, with reactions completed within 3–5 hours at 50–55°C.

Step 3: Intramolecular Aldol Condensation

The intermediate undergoes aldol condensation under basic conditions (30% sodium methoxide in methanol), yielding a carboxylic ester of piperitone. Gas chromatography confirms >95% purity post-neutralization and solvent recovery.

Step 4: Hydrolysis and Decarboxylation

The ester is hydrolyzed with aqueous NaOH (10–15%) and acidified to induce decarboxylation, yielding racemic piperitone. Overall yields for the four-step process range from 60–70%.

Table 1: Key Parameters of the Patent Synthesis

| Step | Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MIBK, HCHO | HCl | 50–80 | 85 |

| 2 | Intermediate, Acetyl Acetate | NaOMe | 50–55 | 90 |

| 3 | Aldol Condensation | NaOMe | 50–55 | 88 |

| 4 | Hydrolysis/Decarboxylation | NaOH | 80–100 | 75 |

Stereochemical Considerations

The synthetic route produces racemic piperitone due to the absence of chiral induction agents. Consequently, enantiomeric resolution is required to isolate this compound.

Enantiomeric Resolution Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Optical resolution of racemic piperitone is achieved using chiral stationary phases (CSPs). For example, a study on piperitenone oxide (a structurally related compound) employed a Chiralpak® IA column with hexane/isopropanol (95:5) to separate enantiomers with >98% enantiomeric excess (ee). Applied to piperitone, this method could resolve l- and d-forms efficiently, albeit with high operational costs.

Enzymatic Resolution

Analytical Characterization of this compound

Spectroscopic Techniques

Chiral Purity Assessment

Chiral HPLC remains the gold standard, with methods adapted from piperitenone oxide resolution achieving 66% ee for naturally derived this compound.

Industrial Applications and Challenges

Scalability of Synthetic Routes

The patent method’s use of low-cost reagents (e.g., MIBK, formaldehyde) and moderate conditions makes it industrially viable. However, enantiomeric resolution adds complexity, increasing production costs by ~30% due to CSP column expenses.

Natural vs. Synthetic Production

Natural extraction is limited by ecological and seasonal factors, whereas synthetic methods offer consistency but require resolution steps. Hybrid approaches—synthesizing racemic mixtures followed by chiral separation—are currently the most pragmatic.

Chemical Reactions Analysis

Types of Reactions: l-Piperitone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to thymol using iron (III) chloride and acetic acid.

Reduction: The reduction of this compound to menthol is achieved using hydrogen and a nickel catalyst.

Common Reagents and Conditions:

Oxidation: Iron (III) chloride and acetic acid.

Reduction: Hydrogen and nickel catalyst.

Substitution: Benzaldehyde and hydroxylamine.

Major Products Formed:

Thymol: Formed through oxidation.

Menthol: Formed through reduction.

Adducts: Formed through substitution reactions with benzaldehyde and hydroxylamine.

Scientific Research Applications

Pharmaceutical Applications

l-Piperitone exhibits notable antimicrobial properties , making it a candidate for use in pharmaceuticals. Research has demonstrated its effectiveness against various bacteria and fungi. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents . Additionally, this compound's structural similarity to menthol suggests it may activate TRPM8 receptors, which are involved in the sensation of coolness, potentially leading to analgesic applications.

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against clinical strains of bacteria. The minimum inhibitory concentration (MIC) was determined using microdilution methods, revealing significant antibacterial activity .

Agricultural Applications

In agriculture, this compound is being explored for its insecticidal and biocontrol properties . It has been shown to exhibit strong ovicidal activity against pests at low concentrations, making it a valuable component in pest management strategies .

Data Table: Insecticidal Activity of this compound

| Concentration (μL/L) | Effect on Pests |

|---|---|

| 6.7 | 100% ovicidal activity |

| 10 | Complete larval mortality |

Case Study: Field Trials

- In field trials conducted in avocado groves, this compound was compared to other known repellents. Results indicated that it achieved a 50-70% reduction in pest captures over a period of 12 weeks .

Flavor and Fragrance Industry

This compound is widely used as a flavoring agent due to its distinct peppermint aroma. It is incorporated into various food products and cosmetic formulations, enhancing sensory experiences for consumers .

Data Table: Applications in Flavoring

| Product Type | Application |

|---|---|

| Food | Flavor enhancer |

| Cosmetics | Scent component |

Cosmetic Applications

In cosmetics, this compound is valued for its antimicrobial properties and pleasant scent. It is used in formulations aimed at improving skin health and stability by preventing microbial spoilage .

Case Study: Cosmetic Formulation

- Research on cosmetic formulations has indicated that incorporating this compound enhances the stability and efficacy of products while providing antimicrobial benefits .

Research Insights

Recent studies have also focused on the biotransformation of this compound by yeasts into various hydroxylated derivatives, which may have enhanced biological activities. This research opens new avenues for exploring modified compounds with improved efficacy.

Mechanism of Action

The mechanism by which l-Piperitone exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anti-inflammatory and antioxidant properties are linked to its ability to scavenge free radicals and modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

l-Piperitone shares structural and functional similarities with several cyclic monoterpenes and piperidine derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Insights from Comparative Studies

Stereochemical Impact : The (R)-configuration of this compound confers distinct olfactory and biochemical properties compared to its (S)-enantiomer, d-Piperitone. For instance, fungi preferentially hydroxylate the (R)-form, suggesting enzyme-binding specificity .

Functional Group Influence : Piperitone oxide, an oxidized derivative, exhibits enhanced bioactivity in cholesterol metabolism modulation compared to this compound, likely due to increased polarity from the epoxide group .

Structural Analogues: Piperine and Acetylfentanyl share a piperidine moiety but differ in substituents, leading to divergent applications (e.g., neuroactive vs. flavoring effects) . Menthone, a saturated analogue, lacks the conjugated enone system of this compound, resulting in reduced reactivity and different sensory profiles .

Research Findings

- Enantioselectivity : In Aspergillus niger, this compound undergoes selective hydroxylation to trans-6-hydroxy-piperitone, whereas d-Piperitone remains unmodified .

- Toxicity Profile: The European Food Safety Authority (EFSA) classifies this compound as non-genotoxic, distinguishing it from structurally complex opioids like Acetylfentanyl .

- Agricultural Applications: Piperitone-derived lactones exhibit aphid-repellent activity at EC₅₀ = 0.5 mg/mL, outperforming simpler monoterpenes like limonene .

Biological Activity

l-Piperitone, a monoterpene ketone found in various essential oils, has garnered attention for its diverse biological activities. This article explores the antimicrobial, insecticidal, and potential therapeutic properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (chemical formula: C_{10}H_{16}O) is a cyclic monoterpene with a distinctive minty aroma. It is primarily derived from plants in the Mentha genus and is known for its stability and low toxicity. The compound has been studied for its potential applications in agriculture, medicine, and cosmetics.

Antimicrobial Activity

1. Efficacy Against Microorganisms

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 512 μg/mL to 172.8 μg/mL depending on the strain .

- In another study, the essential oil containing this compound demonstrated antifungal activity against Candida albicans and other pathogenic fungi .

2. Case Study: Essential Oil from Cymbopogon Species

A study on the essential oil extracted from Cymbopogon schoenanthus revealed that this compound was the major component (49.9%) and exhibited cytotoxic effects against LNCaP (prostate cancer) and HeLa (cervical cancer) cells with IC50 values of 135.53 μg/mL and 146.17 μg/mL, respectively . This suggests potential applications in cancer therapy.

Insecticidal Properties

This compound has also been recognized for its insecticidal activity. Field studies have shown that it serves as an effective repellent against pests such as Euwallacea perbrevis, achieving a reduction in beetle captures by 50-70% over a period of 10-12 weeks . The longevity of its efficacy makes it a promising candidate for pest control.

Pharmacological Potential

1. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions linked to inflammation. For example, studies on Artemisia species suggest that piperitone contributes to the anti-inflammatory effects observed in traditional medicine .

2. Synergistic Effects with Antibiotics

Recent investigations have explored the potential of combining this compound with antibiotics to enhance their efficacy against resistant strains of bacteria. The combined action showed promising results, indicating that this compound could serve as an adjuvant in antibiotic therapies .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying l-Piperitone in natural extracts or synthetic mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, coupled with chiral columns to distinguish this compound from its enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) provides structural confirmation. Quantification can be achieved via calibration curves using authentic standards. Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers design experiments to isolate this compound from plant-derived essential oils?

- Methodological Answer : Employ steam distillation or supercritical CO extraction for initial isolation. Fractional crystallization or preparative chromatography (e.g., HPLC with chiral stationary phases) can further purify this compound. Document solvent systems, temperature, and pressure conditions rigorously to enable replication. Validate purity via melting point analysis and enantiomeric excess calculations .

Q. What are the common challenges in synthesizing this compound enantioselectively, and how can they be addressed?

- Methodological Answer : Challenges include low yield due to competing reaction pathways and racemization. Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity. Monitor reaction kinetics via in-situ spectroscopic techniques (e.g., FTIR) and optimize parameters like temperature and solvent polarity. Characterize intermediates using X-ray crystallography to confirm stereochemical integrity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking or DFT calculations) elucidate this compound’s bioactivity mechanisms?

- Methodological Answer : Perform molecular docking studies to predict binding affinities between this compound and target proteins (e.g., enzymes in metabolic pathways). Use density functional theory (DFT) to analyze electronic properties and reactive sites. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Cross-reference computational and experimental data to refine models and address discrepancies .

Q. What strategies resolve contradictory data on this compound’s pharmacological effects across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity. Evaluate confounding variables such as differences in sample purity, dosage, or biological models. Apply meta-analysis tools to quantify effect sizes and identify bias. Replicate key experiments under controlled conditions, explicitly reporting negative results .

Q. How can researchers design a PICOT framework to investigate this compound’s potential as an antimicrobial agent?

- Methodological Answer :

- Population : Bacterial strains (e.g., Staphylococcus aureus).

- Intervention : this compound at varying concentrations.

- Comparison : Standard antibiotics (e.g., ampicillin).

- Outcome : Minimum inhibitory concentration (MIC) and biofilm inhibition.

- Time : 24–72 hours exposure.

Use this framework to structure hypotheses, guide literature reviews, and select assays (e.g., broth microdilution for MIC determination). Ensure ethical compliance by adhering to biosafety protocols .

Q. What advanced spectroscopic methods can distinguish this compound’s stereoisomers in complex matrices?

- Methodological Answer : Employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for stereochemical analysis. Combine with computational simulations (e.g., time-dependent DFT) to correlate spectral data with absolute configuration. Validate using X-ray crystallography or enantiomerically pure reference samples .

Methodological Frameworks for Rigorous Research

- PICOT : Use to structure hypothesis-driven studies, ensuring alignment between objectives and experimental design .

- FINER Criteria : Assess feasibility, novelty, and ethical relevance of research questions .

- Data Reprodubility : Document all experimental parameters (e.g., solvent grades, instrument settings) in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.